Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with ethyl 4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate, with the mixture being heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piribedil: An antiparkinsonian agent with a similar piperazine structure.
Buspirone: An anxiolytic drug that also contains a piperazine ring.
Quetiapine: An antipsychotic medication with a related chemical structure.
Uniqueness
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H28N4O5 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H28N4O5/c1-2-32-24(31)21-22(18-6-4-3-5-7-18)26-25(27-23(21)30)29-12-10-28(11-13-29)15-17-8-9-19-20(14-17)34-16-33-19/h3-9,14,21-22H,2,10-13,15-16H2,1H3,(H,26,27,30) |
InChI Key |
ZITHJOUPPHLFMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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